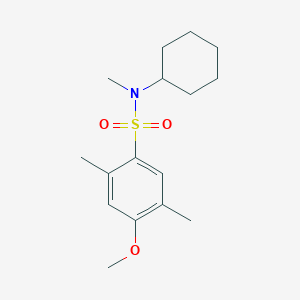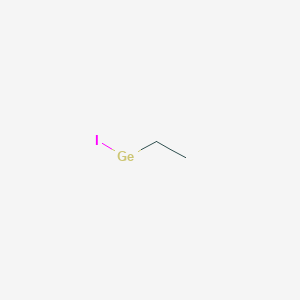
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- is an organic compound that features a unique combination of a ketone and a benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- typically involves the condensation of 3-ethyl-2(3H)-benzothiazolone with acetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
Applications De Recherche Scientifique
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 1-(2-benzothiazolylidene)-: Lacks the ethyl group, resulting in different electronic properties.
2-Propanone, 1-(3-methyl-2(3H)-benzothiazolylidene)-: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- is unique due to the presence of the ethyl group, which enhances its lipophilicity and potentially improves its biological activity compared to similar compounds.
Propriétés
Numéro CAS |
13861-37-5 |
|---|---|
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14/h4-8H,3H2,1-2H3/b12-8- |
Clé InChI |
ZAQJHSAPJIMKAM-WQLSENKSSA-N |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C\C(=O)C |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
| 13861-37-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















